molecular formula C9H13NO B6291087 6-Hydroxyspiro[2.5]octane-6-carbonitrile CAS No. 2021603-49-4

6-Hydroxyspiro[2.5]octane-6-carbonitrile

Cat. No.: B6291087
CAS No.: 2021603-49-4
M. Wt: 151.21 g/mol
InChI Key: YQOCANGBKOIPAS-UHFFFAOYSA-N
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Description

6-Hydroxyspiro[2.5]octane-6-carbonitrile is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of a hydroxyl group and a nitrile group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyspiro[2One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group transformations to introduce the hydroxyl and nitrile groups .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Types of Reactions:

    Oxidation: The hydroxyl group in 6-Hydroxyspiro[2.5]octane-6-carbonitrile can undergo oxidation to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Formation of spiro[2.5]octane-6-one-carbonitrile.

    Reduction: Formation of 6-amino-spiro[2.5]octane-6-carbonitrile.

    Substitution: Formation of various substituted spiro[2.5]octane derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxyspiro[2.5]octane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxyspiro[2.5]octane-6-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, affecting their function and activity.

Comparison with Similar Compounds

    6-Hydroxyspiro[2.5]octane-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    6-Hydroxyspiro[2.5]octane-6-methanol: Similar structure but with a methanol group instead of a nitrile group.

Uniqueness: 6-Hydroxyspiro[2.5]octane-6-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group in a spirocyclic structure.

Properties

IUPAC Name

6-hydroxyspiro[2.5]octane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9(11)5-3-8(1-2-8)4-6-9/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOCANGBKOIPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCC(CC2)(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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